molecular formula C9H12N2O2 B1298704 2-Methoxy-3-methylbenzohydrazide CAS No. 288154-71-2

2-Methoxy-3-methylbenzohydrazide

Cat. No.: B1298704
CAS No.: 288154-71-2
M. Wt: 180.2 g/mol
InChI Key: ADRNHEAMPFSFIB-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylbenzohydrazide is a benzohydrazide derivative characterized by a methoxy group at the 2-position and a methyl group at the 3-position of the benzene ring.

Ester to Hydrazide Conversion: Reacting methyl esters (e.g., methyl benzoate derivatives) with excess hydrazine hydrate under reflux conditions to yield the hydrazide intermediate .

Hydrazone Formation: Condensation of the hydrazide with aldehydes or ketones to produce hydrazone derivatives, which are often bioactive .

Benzohydrazides are recognized for their versatility in medicinal chemistry, particularly as intermediates for metal coordination complexes and bioactive molecules. For example, hydrazides with methoxy substituents exhibit radical scavenging activity, as seen in 3-methoxybenzohydrazide’s DPPH inhibition .

Properties

IUPAC Name

2-methoxy-3-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-4-3-5-7(8(6)13-2)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRNHEAMPFSFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276817
Record name 2-Methoxy-3-methylbenzoic acid hydrazide
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288154-71-2
Record name 2-Methoxy-3-methylbenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288154-71-2
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Record name 2-Methoxy-3-methylbenzoic acid hydrazide
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Record name 2-METHOXY-3-METHYLBENZOHYDRAZIDE
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Preparation Methods

The synthesis of 2-Methoxy-3-methylbenzohydrazide typically involves the reaction of 2-methoxy-3-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Chemical Reactions Analysis

2-Methoxy-3-methylbenzohydrazide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-3-methylbenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzene ring can influence its binding affinity and specificity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Methoxybenzohydrazide

  • Structure : Methoxy group at the 3-position (vs. 2-methoxy-3-methyl in the target compound).
  • Synthesis : Synthesized in 79% yield via refluxing ethyl-3-methoxybenzoate with hydrazine hydrate .
  • Bioactivity : Active against DPPH radicals (IC₅₀ ~45 µM) but inactive against α-glucosidase .
  • Key Difference : The position of the methoxy group significantly impacts electronic distribution and bioactivity. The 3-methoxy derivative lacks the methyl group, reducing steric hindrance compared to 2-methoxy-3-methylbenzohydrazide.

N’-(2-Oxo-1H-indol-3-ylidene)-2-methoxybenzohydrazide

  • Structure : Contains a 2-methoxybenzohydrazide core conjugated to an indole-derived Schiff base .
  • Synthesis : Condensation of 2-methoxybenzohydrazide with 2-oxoindole-3-carbaldehyde.
  • Applications : Indole-hydrazide hybrids are studied for anticancer and antimicrobial properties due to their planar, conjugated systems .

4-Fluoro-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide

  • Structure : Features a 4-fluoro substitution on the benzene ring and a 2-hydroxy-3-methoxybenzylidene moiety.
  • Metal Coordination : Forms stable oxidovanadium(V) complexes, enhancing antioxidant and antidiabetic activities .

5-Bromo-2-hydroxy-3-methoxybenzylidene Hydrazides

  • Structure : Bromine and hydroxy groups enhance polarity and hydrogen-bonding capacity .
  • Synthesis : Reacting 5-bromo-3-methoxysalicylaldehyde with thiosemicarbazides under acidic conditions .

Structural and Functional Data Table

Compound Substituents Bioactivity Highlights Synthesis Yield Key Reference
2-Methoxy-3-methylbenzohydrazide 2-OCH₃, 3-CH₃ N/A (Theoretical) N/A -
3-Methoxybenzohydrazide 3-OCH₃ DPPH scavenging (IC₅₀ ~45 µM) 79%
N’-(2-Oxoindol-3-ylidene)-2-methoxybenzohydrazide 2-OCH₃, indole-Schiff base Anticancer (in silico) ~70–85%
4-Fluoro-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide 4-F, 2-OH, 3-OCH₃ Vanadium complexes (antioxidant) 65–80%
5-Bromo-3-methoxy derivatives 5-Br, 3-OCH₃ Antimicrobial (MIC 12.5–50 µg/mL) 60–75%

Key Research Findings and Trends

Substituent Position Matters: Methoxy groups at the 2-position (vs. Methyl groups (e.g., 3-CH₃) increase hydrophobicity, which may improve membrane permeability .

Bioactivity Modulation :

  • Halogenation (Br, F) correlates with improved antimicrobial and anticancer profiles .
  • Schiff base formation (e.g., hydrazones) expands applications in metal coordination and targeted drug delivery .

Synthetic Efficiency :

  • Yields for hydrazide synthesis typically range from 60% to 85%, depending on the aldehyde/ketone reactivity and reaction conditions .

Biological Activity

2-Methoxy-3-methylbenzohydrazide, a derivative of benzohydrazide, has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an in-depth analysis of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H12N2O2
  • IUPAC Name : 2-Methoxy-3-methylbenzohydrazide
  • CAS Number : 288154-71-2

The compound features a methoxy group and a methyl group on the benzene ring, along with a hydrazide functional group. These structural characteristics are crucial for its biological activity.

Biological Activity Overview

Research indicates that 2-Methoxy-3-methylbenzohydrazide exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It is particularly effective against Gram-positive bacteria.
    • A study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Anticancer Properties :
    • The compound has been investigated for its potential anticancer effects. In vitro studies have reported that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer).
    • The mechanism of action may involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry analyses.

The biological activity of 2-Methoxy-3-methylbenzohydrazide is thought to arise from its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, leading to reduced cellular proliferation in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialEscherichia coli100 µg/mL
AnticancerMCF-7 (Breast Cancer)IC50 = 25 µMOngoing research
AnticancerHCT-15 (Colon Cancer)IC50 = 30 µMOngoing research

Case Studies

  • Antimicrobial Study :
    • A recent study assessed the antimicrobial efficacy of various hydrazides, including 2-Methoxy-3-methylbenzohydrazide. Results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Anticancer Research :
    • In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of 2-Methoxy-3-methylbenzohydrazide. The results showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

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